molecular formula C17H18O B1613655 3'-Methyl-3-(2-methylphenyl)propiophenone CAS No. 898789-07-6

3'-Methyl-3-(2-methylphenyl)propiophenone

Cat. No.: B1613655
CAS No.: 898789-07-6
M. Wt: 238.32 g/mol
InChI Key: FTLWJJHYWFMCDP-UHFFFAOYSA-N
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Description

3’-Methyl-3-(2-methylphenyl)propiophenone is an organic compound with the molecular formula C17H18O. It is a member of the aromatic ketone family, characterized by the presence of a propiophenone structure with methyl substituents on both the phenyl rings. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3’-Methyl-3-(2-methylphenyl)propiophenone can be synthesized through Friedel-Crafts acylation. This involves the reaction of 2-methylbenzoyl chloride with 3-methylacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In industrial settings, the synthesis of 3’-Methyl-3-(2-methylphenyl)propiophenone may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reactants and stringent control of reaction parameters such as temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

3’-Methyl-3-(2-methylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: 3’-Methyl-3-(2-methylphenyl)propionic acid.

    Reduction: 3’-Methyl-3-(2-methylphenyl)propanol.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

3’-Methyl-3-(2-methylphenyl)propiophenone is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Methyl-3-(2-methylphenyl)propiophenone involves its interaction with specific molecular targets. The compound’s ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products. The pathways involved depend on the specific reactions and conditions applied.

Comparison with Similar Compounds

Similar Compounds

    3’-Methylpropiophenone: Lacks the additional methyl group on the phenyl ring.

    2’-Methyl-3-(2-methylphenyl)propiophenone: Has a different substitution pattern on the phenyl rings.

Uniqueness

3’-Methyl-3-(2-methylphenyl)propiophenone is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and research applications.

Properties

IUPAC Name

3-(2-methylphenyl)-1-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-13-6-5-9-16(12-13)17(18)11-10-15-8-4-3-7-14(15)2/h3-9,12H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLWJJHYWFMCDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CCC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644003
Record name 3-(2-Methylphenyl)-1-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-07-6
Record name 3-(2-Methylphenyl)-1-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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